
3-(4-tert-butyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-butyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells and the activation of immune cells. By inhibiting BTK, TAK-659 blocks the signaling pathways that promote cancer cell growth and reduce the production of inflammatory cytokines, leading to the suppression of cancer cell growth and the alleviation of autoimmune disease symptoms.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. TAK-659 has been shown to selectively inhibit BTK without affecting other kinases, which reduces the risk of off-target effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its selectivity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, the efficacy and safety of TAK-659 in humans are yet to be established, and further preclinical and clinical studies are needed to determine its optimal dosage and treatment regimen. Additionally, the synthesis of TAK-659 is a multi-step process that requires specialized equipment and expertise, which may limit its availability for lab experiments.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One possible direction is the combination of TAK-659 with other cancer treatments, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce their toxicity. Another direction is the investigation of TAK-659 in the treatment of other diseases, such as viral infections and neurodegenerative diseases, which are also associated with BTK signaling pathways. Additionally, the optimization of the synthesis method and the development of more efficient and scalable processes may increase the availability and affordability of TAK-659 for lab experiments and clinical trials.
Métodos De Síntesis
TAK-659 is synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of N-(pyridin-2-ylmethyl)propan-2-amine, which is then reacted with 4-tert-butyl-N-methylsulfonylaniline to form the intermediate product. The final step involves the coupling of the intermediate product with 3-bromo-1-(4-methoxyphenyl)propan-1-one, followed by purification to obtain TAK-659 in high yield and purity.
Aplicaciones Científicas De Investigación
TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases. It has been shown to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. TAK-659 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
3-(4-tert-butyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-20(2,3)16-8-10-18(11-9-16)23(27(4,25)26)14-12-19(24)22-15-17-7-5-6-13-21-17/h5-11,13H,12,14-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYMCHBGGWHXIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(CCC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)
![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
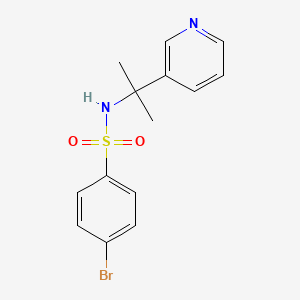
![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)
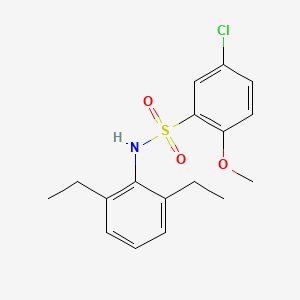
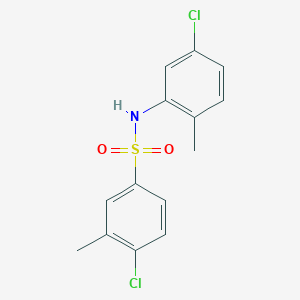

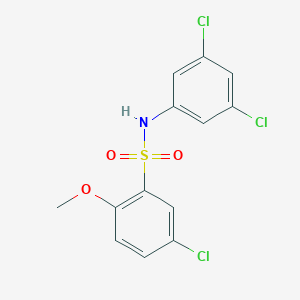
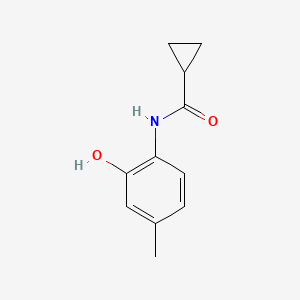
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
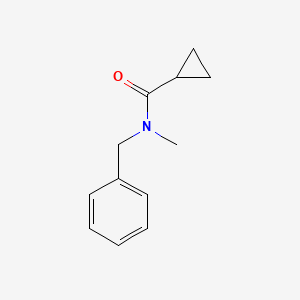
![Ethyl 4-[(4-butan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B6643263.png)
![3-(N-acetyl-2,6-difluoroanilino)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6643284.png)